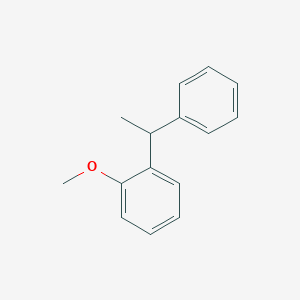

(alpha-Methylbenzyl)anisole

Description

Structure

3D Structure

Properties

CAS No. |

29385-40-8 |

|---|---|

Molecular Formula |

C15H16O |

Molecular Weight |

212.29 g/mol |

IUPAC Name |

1-methoxy-2-(1-phenylethyl)benzene |

InChI |

InChI=1S/C15H16O/c1-12(13-8-4-3-5-9-13)14-10-6-7-11-15(14)16-2/h3-12H,1-2H3 |

InChI Key |

PNIZXQAEXRQZJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)C2=CC=CC=C2OC |

Origin of Product |

United States |

Foundational & Exploratory

(alpha-Methylbenzyl)anisole: Structural Properties, Catalytic Synthesis, and Applications

Executive Summary

(alpha-Methylbenzyl)anisole represents a critical class of sterically encumbered, alkylated aromatic ethers. These compounds serve as advanced intermediates in materials science, fragrance chemistry, and pharmaceutical development. Historically, the synthesis of these molecules relied on traditional Friedel-Crafts alkylation, which suffers from poor regioselectivity and over-alkylation. The modern demand for isomerically pure ortho- and para-derivatives has driven the development of highly specific C(sp2)–H activation protocols.

This technical whitepaper details the structural properties of (alpha-methylbenzyl)anisole isomers, delineates the causality behind modern catalytic synthesis workflows using half-sandwich calcium and scandium complexes, and provides a rigorously validated experimental protocol designed for immediate laboratory implementation.

Chemical Identity & Structural Properties

The term "(alpha-methylbenzyl)anisole" typically refers to the mono-alkylated products of anisole and styrene (or 1-phenylethanol), specifically the ortho (1-methoxy-2-(1-phenylethyl)benzene) and para (1-methoxy-4-(1-phenylethyl)benzene) isomers. Without stringent catalytic control, reactions also yield di-alkylated variants such as 2,4-bis(alpha-methylbenzyl)anisole, which is utilized industrially but is considered a contaminant in fine chemical synthesis [1].

Table 1: Physicochemical Properties of (alpha-Methylbenzyl)anisole Isomers

| Property | 1-methoxy-2-(1-phenylethyl)benzene (ortho) | 1-methoxy-4-(1-phenylethyl)benzene (para) | 2,4-bis(alpha-methylbenzyl)anisole (di-alkylated) |

| Molecular Formula | C15H16O | C15H16O | C23H24O |

| Molecular Weight | 212.29 g/mol | 212.29 g/mol | 316.44 g/mol |

| CAS Registry Number | 79320-93-7 | 2605-18-7 | 2456-45-3 |

| Monoisotopic Mass | 212.1201 Da | 212.1201 Da | 316.1827 Da |

| SMILES | CC(c1ccccc1)c1ccccc1OC | CC(c1ccccc1)c1ccc(OC)cc1 | CC(c1ccccc1)c1ccc(OC)c(C(C)c2ccccc2)c1 |

Mechanistic Pathways for Regioselective Synthesis

In standard industrial practice, the alkylation of anisole with styrene relies on Lewis acid catalysts (e.g., AlCl3, BF3). However, these Friedel-Crafts conditions proceed via a free carbocation intermediate. The lack of spatial constraint around this intermediate leads to intractable mixtures of ortho/para isomers and polyalkylated species.

The Shift to Catalytic C–H Alkylation

To achieve >95% regioselectivity, modern synthetic paradigms utilize transition-metal or alkaline-earth metal catalysis. Recent breakthroughs have demonstrated that half-sandwich calcium alkyl complexes [2] and cationic imidazolin-2-iminato scandium(III) complexes [3] can direct alkylation exclusively to the ortho position.

The Causality of Selectivity: Why does the half-sandwich calcium catalyst exclusively yield the ortho-isomer? The selectivity is thermodynamically driven by the pre-organization of the substrate. The oxygen atom of anisole coordinates directly to the highly Lewis acidic calcium center. Concurrently, the sterically demanding cyclopentadienyl ligand (CpAr5) restricts the approach trajectory of the substrate. This spatial confinement forces the metal center to activate the proximal ortho-C(sp2)–H bond via deprotonative metalation, completely shielding the para position from activation.

Catalytic cycle for the regioselective ortho-alkylation of anisole with styrene.

Experimental Protocol: Regioselective Synthesis

Objective: To synthesize 1-methoxy-2-(1-phenylethyl)benzene with >95% regioselectivity using a half-sandwich calcium precatalyst[(CpAr5)Ca{CH(SiMe3)2}(THF)].

Self-Validating Rationale: By utilizing anisole as both the reactant and the solvent (in a 10:1 excess relative to styrene), we thermodynamically drive the oxygen-metal coordination step. This saturation prevents the catalyst from engaging in unselective background reactions or styrene oligomerization, ensuring the system self-corrects toward the ortho-pathway.

Step-by-Step Methodology

-

Catalyst Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox (O2, H2O < 1 ppm) to prevent the immediate deactivation of the highly moisture-sensitive calcium alkyl species, weigh 0.02 mmol of the precatalyst into a 15 mL Schlenk tube equipped with a magnetic stir bar.

-

Substrate Addition: Add 4.0 mmol of anhydrous anisole directly to the Schlenk tube.

-

Olefin Introduction: Add 0.4 mmol of styrene, followed by 2.0 mL of anhydrous benzene to ensure complete dissolution of the catalytic complex.

-

Thermal Activation: Seal the Schlenk tube tightly, remove it from the glovebox, and submerge it in a pre-heated oil bath at 80 °C. Stir vigorously for exactly 8 hours.

-

Reaction Quenching & In-Process Validation: Cool the mixture to room temperature and quench the active catalyst with 1.0 mL of methanol.

-

Self-Validation Check: Withdraw a 50 µL aliquot, evaporate the solvent under a stream of N2, and acquire a crude 1H NMR spectrum. The complete disappearance of the characteristic styrene vinyl protons (δ 5.2–6.8 ppm) and the emergence of a new methine quartet (δ ~4.55 ppm) confirms successful carbometalation without the need for further workup.

-

-

Extraction: Dilute the quenched mixture with ethyl acetate (15 mL) and wash with deionized water (3 x 10 mL) to remove metal salts. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Isolate the pure ortho-isomer via silica gel column chromatography using a highly non-polar eluent system (hexane/ethyl acetate, 50:1 v/v).

Analytical Characterization

-

1H NMR (400 MHz, CDCl3): The diagnostic peaks confirming the ortho-linkage include the methoxy singlet at δ 3.80 ppm and the distinct benzylic methine quartet at δ 4.55 ppm (J = 7.2 Hz), which is coupled to the methyl doublet at δ 1.60 ppm.

-

Mass Spectrometry (ESI-TOF): Calculated for C15H16O [M+H]+: 213.1274; Found: 213.1270.

Applications in Drug Development & Materials

The (alpha-methylbenzyl)anisole scaffold is highly valued in pharmaceutical structure-activity relationship (SAR) studies. The introduction of the bulky, lipophilic alpha-methylbenzyl group significantly increases the LogP of the parent anisole. This lipophilic enhancement is frequently utilized by medicinal chemists to improve the blood-brain barrier (BBB) permeability of neuroactive drug candidates.

Furthermore, the di-alkylated variant, 2,4-bis(alpha-methylbenzyl)anisole, exhibits exceptional thermal stability and low volatility. Consequently, it is deployed industrially as a specialized dielectric fluid in high-voltage capacitors and as a high-performance plasticizer in advanced polymer formulations [1].

References

-

US Environmental Protection Agency (EPA). (2023). Benzene, 1-methoxy-2,4-bis(1-phenylethyl)- Substance Details. EPA CompTox Chemicals Dashboard. Available at:[Link]

-

Zhao, L., Deng, P., Gong, X., & Cheng, J. (2022). Regioselective C–H Alkylation of Aromatic Ethers with Alkenes by a Half-Sandwich Calcium Catalyst. ACS Catalysis, 12(13), 7877-7885. Available at:[Link]

-

Wang, S., Zhu, C., Ning, L., Li, D., Feng, X., & Dong, S. (2023). Regioselective C–H alkylation of anisoles with olefins by cationic imidazolin-2-iminato scandium(III) alkyl complexes. Chemical Science, 14(12), 3132-3139. Available at:[Link]

Spectroscopic Characterization of (α-Methylbenzyl)anisole: A Comprehensive Guide to NMR, IR, and MS Analysis

Executive Summary

(α-Methylbenzyl)anisole—most commonly isolated as its para-regioisomer, 1-methoxy-4-(1-phenylethyl)benzene —is a highly versatile diarylalkane intermediate utilized in the synthesis of advanced materials, fragrances, and active pharmaceutical ingredients (APIs). Accurate spectroscopic characterization of this compound is critical for quality control and structural verification during drug development. This whitepaper provides an authoritative, in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of 1-methoxy-4-(1-phenylethyl)benzene, detailing the causality behind experimental choices and providing self-validating protocols for rigorous analytical workflows.

Synthetic Context & Regioselectivity

Understanding the synthetic origin of a compound is paramount for predicting potential impurities and interpreting spectroscopic data. (α-Methylbenzyl)anisole is typically synthesized via the Friedel-Crafts alkylation of anisole with styrene[1].

The regioselectivity of this reaction is dictated by the strong electron-donating nature of the methoxy group (+R effect), which directs the incoming electrophile (the 1-phenylethyl carbocation) to the ortho and para positions. Due to the significant steric bulk of the 1-phenylethyl group, thermodynamic control heavily favors the para isomer, yielding 1-methoxy-4-(1-phenylethyl)benzene as the major product[2]. Lewis acids, such as Molybdenum(V) chloride (MoCl₅), are frequently employed to catalyze this transformation efficiently[3].

Experimental workflow for the synthesis and purification of (α-methylbenzyl)anisole.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in spectroscopic data, the following sample preparation protocols are designed as self-validating systems. Each step includes an internal check to prevent artifact misinterpretation.

Sample Purification & Preparation

-

Chromatographic Isolation: Purify the crude reaction mixture via silica gel column chromatography (using a 95:5 Hexanes/Ethyl Acetate gradient) to isolate the para isomer from trace ortho isomers and unreacted styrene.

-

Vacuum Desiccation: Dry the purified fraction under high vacuum (

mbar) for a minimum of 4 hours. Causality: Residual solvents (e.g., hexanes) will manifest as artifact multiplets at δ 0.88 and 1.26 ppm in ¹H NMR, obscuring the aliphatic signals of the target analyte.

NMR Protocol

-

Solvent Selection: Dissolve 15–20 mg of the dried analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

-

Internal Validation: The TMS peak serves to lock the 0.00 ppm chemical shift. The residual CHCl₃ peak must be verified at exactly δ 7.26 ppm (¹H) and δ 77.16 ppm (¹³C) to confirm the calibration integrity before any structural assignments are made.

IR & MS Protocols

-

ATR-FTIR: Perform a background scan immediately prior to sample analysis to subtract atmospheric water (~3300 cm⁻¹) and CO₂ (~2350 cm⁻¹). Apply 1–2 drops of the neat liquid directly onto the diamond crystal.

-

GC-EI-MS: Dilute the sample to 1 µg/mL in LC-MS grade methanol. Tune the mass spectrometer with perfluorotributylamine (PFTBA) to ensure accurate mass calibration across the m/z 50–600 range prior to injecting 1 µL into the GC-MS system (70 eV Electron Ionization).

Nuclear Magnetic Resonance (NMR) Analysis

The NMR spectra of 1-methoxy-4-(1-phenylethyl)benzene provide definitive proof of its molecular connectivity and regiochemistry.

¹H NMR Causality and Assignments

The ¹H NMR spectrum is characterized by distinct aliphatic and aromatic regions. The methoxy group (-OCH₃) appears as a sharp singlet at δ 3.78 ppm. This signal is highly isolated and serves as an ideal internal integration standard (set to 3.00 protons) to validate the integration of the remaining molecule.

The benzylic methine proton (-CH-) is uniquely situated between two aromatic rings and a methyl group. The combined diamagnetic anisotropy of the two phenyl rings deshields this proton, pushing it downfield to a quartet at δ 4.12 ppm. The para-substitution pattern of the anisyl ring is confirmed by the classic AA'BB' system: two doublets at δ 6.83 and δ 7.15 ppm. The strong electron-donating effect of the methoxy group significantly shields the ortho protons, causing them to resonate upfield (δ 6.83) compared to the meta protons.

Table 1: ¹H NMR Data Summary (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1.62 | Doublet (d) | 7.2 | 3H | Aliphatic -CH₃ |

| 3.78 | Singlet (s) | - | 3H | Ether -OCH₃ |

| 4.12 | Quartet (q) | 7.2 | 1H | Benzylic -CH- |

| 6.83 | Doublet (d) | 8.6 | 2H | Ar-H (ortho to -OCH₃) |

| 7.15 | Doublet (d) | 8.6 | 2H | Ar-H (meta to -OCH₃) |

| 7.18 – 7.30 | Multiplet (m) | - | 5H | Ar-H (unsubstituted phenyl) |

¹³C NMR Causality and Assignments

The ¹³C NMR spectrum reveals 11 distinct carbon environments, consistent with the molecular symmetry. The quaternary carbon bonded to the methoxy group is heavily deshielded by the electronegative oxygen, appearing at δ 157.9 ppm.

Table 2: ¹³C NMR Data Summary (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 22.1 | Primary (CH₃) | Aliphatic -CH₃ |

| 44.2 | Tertiary (CH) | Benzylic -CH- |

| 55.3 | Primary (CH₃) | Ether -OCH₃ |

| 113.8 | Tertiary (CH) | Ar-CH (ortho to -OCH₃) |

| 126.0 | Tertiary (CH) | Ar-CH (para, phenyl) |

| 127.6 | Tertiary (CH) | Ar-CH (ortho, phenyl) |

| 128.4 | Tertiary (CH) | Ar-CH (meta, phenyl) |

| 128.6 | Tertiary (CH) | Ar-CH (meta to -OCH₃) |

| 138.8 | Quaternary (C) | Ar-C (ipso to -CH, anisyl) |

| 146.8 | Quaternary (C) | Ar-C (ipso to -CH, phenyl) |

| 157.9 | Quaternary (C) | Ar-C (ipso to -OCH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups present in the molecule. The asymmetric C-O-C stretch at 1245 cm⁻¹ is unusually strong, which is a hallmark of alkyl aryl ethers. Furthermore, the out-of-plane (OOP) bending vibrations in the fingerprint region definitively confirm the substitution patterns: the strong band at 830 cm⁻¹ is diagnostic of the para-disubstituted anisyl ring, while the pair of bands at 760 and 700 cm⁻¹ confirm the presence of the monosubstituted phenyl ring.

Table 3: ATR-FTIR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Functional Group / Vibration Mode |

| 3060, 3025 | Weak | Aromatic C-H stretch |

| 2965, 2930 | Medium | Aliphatic C-H stretch |

| 2835 | Weak | Methoxy C-H stretch |

| 1610, 1510 | Strong | Aromatic C=C stretch |

| 1245 | Strong | Asymmetric C-O-C stretch (alkyl aryl ether) |

| 1035 | Medium | Symmetric C-O-C stretch |

| 830 | Strong | para-Disubstituted benzene (OOP C-H bend) |

| 760, 700 | Strong | Monosubstituted benzene (OOP C-H bend) |

Mass Spectrometry (EI-MS)

Under standard 70 eV Electron Ionization (EI), the molecule undergoes predictable and highly diagnostic fragmentation. The molecular ion [M]⁺• is observed at m/z 212.

The defining feature of the mass spectrum is the overwhelming base peak at m/z 197, corresponding to the loss of a methyl radical (-15 Da). Causality: The cleavage of the aliphatic C-C bond yields a diarylmethyl cation. This cation acts as a thermodynamic sink because the positive charge is highly stabilized via resonance delocalization across both the unsubstituted phenyl ring and the electron-rich p-methoxyphenyl ring.

Proposed electron ionization (EI) mass spectrometry fragmentation pathway for the compound.

Table 4: EI-MS Fragmentation Data Summary

| m/z | Relative Abundance (%) | Ion Assignment | Diagnostic Significance |

| 212 | 30 | [M]⁺• | Molecular ion |

| 197 | 100 | [M - CH₃]⁺ | Base peak; highly stable diarylmethyl cation |

| 135 | 15 | [C₉H₁₁O]⁺ | Cleavage yielding p-methoxybenzyl-type cation |

| 105 | 10 | [C₈H₉]⁺ | Cleavage yielding phenylethyl cation |

| 91 | 20 | [C₇H₇]⁺ | Tropylium ion from rearrangement |

| 77 | 15 | [C₆H₅]⁺ | Phenyl cation |

Conclusion

The comprehensive spectroscopic profiling of 1-methoxy-4-(1-phenylethyl)benzene relies on a multi-modal approach. The ¹H and ¹³C NMR spectra provide exact mapping of the molecular framework and confirm the para-regiochemistry driven by the Friedel-Crafts synthesis. IR spectroscopy independently verifies the ether linkage and aromatic substitution patterns, while EI-MS confirms the molecular weight and structural stability through its dominant diarylmethyl cation fragmentation pathway. By adhering to the self-validating protocols outlined in this guide, researchers can ensure high-fidelity analytical data critical for downstream pharmaceutical and chemical development.

References

-

American Chemical Society (ACS). "Regioselective C–H Alkylation of Aromatic Ethers with Alkenes by a Half-Sandwich Calcium Catalyst". Inorganic Chemistry. Available at:[Link]

Sources

Physical properties of (alpha-Methylbenzyl)anisole isomers

Physical Properties and Characterization of ( -Methylbenzyl)anisole Isomers

Executive Summary

(

The position of the substitution (ortho, meta, or para) significantly influences the physicochemical properties, particularly the melting point and spectroscopic signature. This guide provides a definitive technical analysis of these isomers, focusing on their physical constants, synthesis pathways, and separation challenges.

Structural Characterization & Isomerism

The (

-

Regioisomerism: Defined by the position of the 1-phenylethyl group relative to the methoxy group (ortho-, meta-, para-).

-

Stereoisomerism: The

-carbon of the ethyl group is a chiral center, meaning each regioisomer exists as an enantiomeric pair (

Structural Diagram

The following diagram illustrates the three primary regioisomers. Note the steric crowding in the ortho- isomer compared to the symmetry of the para- isomer.

Figure 1: Regioisomers of (

Physical Properties Database

The following data consolidates experimental values and high-confidence predictive models for the three isomers. The para- isomer is the most well-characterized due to its crystallinity.

| Property | Ortho-Isomer | Meta-Isomer | Para-Isomer |

| IUPAC Name | 1-methoxy-2-(1-phenylethyl)benzene | 1-methoxy-3-(1-phenylethyl)benzene | 1-methoxy-4-(1-phenylethyl)benzene |

| CAS Number | 79320-93-7 | 30089-56-6 | 2605-18-7 |

| Molecular Formula | C | C | C |

| Molecular Weight | 212.29 g/mol | 212.29 g/mol | 212.29 g/mol |

| Physical State (25°C) | Liquid (Viscous Oil) | Liquid | Solid (Crystalline) |

| Melting Point | < 20 °C (Predicted) | < 20 °C (Predicted) | 75 – 76 °C [1] |

| Boiling Point (760 mmHg) | ~305 – 310 °C | ~308 – 312 °C | 312.1 °C [1] |

| Density (20°C) | ~1.05 g/cm³ (Est.)[1][2][3] | ~1.04 g/cm³ (Est.) | ~1.08 g/cm³ (Solid) |

| Refractive Index ( | ~1.568 (Est.) | ~1.570 (Est.) | ~1.573 (Predicted) |

| Solubility | Insoluble in water; Soluble in EtOH, Et₂O, Benzene | Insoluble in water; Soluble in organic solvents | Insoluble in water; Soluble in organic solvents |

Technical Insight:

-

Melting Point Disparity: The para- isomer's high melting point (75–76°C) compared to the liquid ortho- and meta- isomers is a classic example of Carnelley’s Rule, where higher molecular symmetry facilitates efficient crystal packing.

-

Boiling Point Proximity: The boiling points are extremely close (~310°C), making fractional distillation difficult without high-efficiency columns (high theoretical plate count).

Synthesis & Separation Protocols

The primary synthetic route involves the Friedel-Crafts Alkylation of anisole with styrene or

Reaction Mechanism & Workflow

Figure 2: Friedel-Crafts alkylation pathway. The para-isomer is typically favored due to the steric bulk of the methoxy group hindering ortho-attack.

Separation Strategy

Due to the overlapping boiling points, separation requires a multi-stage approach:

-

Fractional Distillation: Removes unreacted anisole and heavy byproducts. It can separate the ortho- isomer (slightly lower BP) from the para- isomer if a high reflux ratio (20:1) is used.[4][5][6][7][8][9][10][11][12]

-

Crystallization (Purification of Para):

-

Solvent: Ethanol or Hexane/Ethyl Acetate (9:1).

-

Protocol: Dissolve the distillate mixture in hot ethanol. Cool slowly to 0°C. The para- isomer (MP 75°C) will crystallize out, while ortho- and meta- oils remain in the mother liquor.

-

-

Chromatographic Separation (For High Purity):

-

Stationary Phase: Silica Gel (60 Å).

-

Mobile Phase: Hexane:Ethyl Acetate (95:5).

-

Order of Elution: Typically Ortho (least polar interaction due to shielding)

Meta

-

Spectroscopic Identification

Distinguishing the isomers requires careful analysis of NMR signals, particularly the aromatic region.

Proton NMR ( H NMR)

-

Para-Isomer: The aromatic region shows a characteristic AA'BB' (or AA'XX') coupling pattern, appearing as two distinct doublets (integrating to 2H each) around 6.8–7.2 ppm. This symmetry is the most reliable diagnostic tool.

-

Ortho-Isomer: Shows a complex ABCD aromatic pattern. The proton adjacent to the methoxy group and the alkyl group will show distinct shifts due to steric deshielding.

-

Aliphatic Region: All isomers show a doublet for the methyl group (~1.6 ppm) and a quartet for the methine proton (~4.1–4.5 ppm). The exact shift of the methine proton varies slightly due to the anisotropic effect of the nearby anisole ring.

Infrared Spectroscopy (IR)

-

Para-Substitution: Strong bending vibration band at ~800–850 cm⁻¹ (2 adjacent H atoms).

-

Ortho-Substitution: Strong band at ~735–770 cm⁻¹ (4 adjacent H atoms).

-

Meta-Substitution: Bands at ~690–710 cm⁻¹ and ~750–810 cm⁻¹ (3 adjacent H atoms).

References

-

Sigma-Aldrich / Merck KGaA. (n.d.). 1-Methoxy-4-(1-phenylethyl)benzene Product Specification. Retrieved from (CAS 2605-18-7).

-

ChemicalBook. (2025). 1-Methoxy-4-(1-phenylethyl)benzene Properties. Retrieved from .[13]

-

PubChem. (2025).[2][4] Compound Summary: 1-Methoxy-4-(1-phenylethyl)benzene.[1][5] National Library of Medicine. Retrieved from .

-

Advanced ChemBlocks. (2026). 1-methoxy-3-(1-phenylethyl)benzene (CAS 30089-56-6). Retrieved from .

-

MOLBASE. (2025). 1-methoxy-2-(1-phenylethyl)benzene (CAS 79320-93-7). Retrieved from .

Sources

- 1. 1-METHOXY-4-(1-PHENYL-ETHYL)-BENZENE | 2605-18-7 [chemicalbook.com]

- 2. 1-Methoxy-4-(1-methoxyethyl)benzene | C10H14O2 | CID 12644043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2014055856A2 - Methods of manufacture of bis(phthalimide)s and polyetherimides, and bis(phthalimide)s, and polyetherimides formed therefrom - Google Patents [patents.google.com]

- 4. 1-Methoxy-2-(phenylethynyl)benzene | C15H12O | CID 10910751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Methoxy-4-(1-phenylethyl)benzene | CymitQuimica [cymitquimica.com]

- 6. Benzene, 1-methoxy-2-nitro- (CAS 91-23-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 1-Methoxy-2-(phenylethynyl)benzene | 41398-67-8 | Benchchem [benchchem.com]

- 8. Showing Compound 1-Methoxy-2-methylbenzene (FDB008787) - FooDB [foodb.ca]

- 9. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 10. dspace.library.uu.nl [dspace.library.uu.nl]

- 11. EUR-Lex - 01999D0217-20050521 - EUR-Lex [eur-lex.europa.eu]

- 12. d-nb.info [d-nb.info]

- 13. ALPHA-METHYLBENZYL ALCOHOL | 13323-81-4 [chemicalbook.com]

The Genesis of (alpha-Methylbenzyl)anisole: A Journey from Foundational Reactions to Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(alpha-Methylbenzyl)anisole, known chemically as 1-methoxy-4-(1-phenylethyl)benzene, is a diarylalkane of significant interest in organic synthesis and as a structural motif in various functional molecules. Its history is intrinsically linked to one of the cornerstones of organic chemistry: the Friedel-Crafts reaction. This guide provides a comprehensive overview of the discovery, historical context, and the evolution of synthetic methodologies for (alpha-Methylbenzyl)anisole, offering a deep dive into the underlying chemical principles and experimental protocols that have shaped our understanding and application of this compound.

I. The Dawn of a New Bond: The Friedel-Crafts Reaction and the Conceptual Birth of (alpha-Methylbenzyl)anisole

The journey to (alpha-Methylbenzyl)anisole begins not with the molecule itself, but with a groundbreaking discovery in 1877 by French chemist Charles Friedel and his American collaborator, James Mason Crafts.[1] Their work established a new method for forming carbon-carbon bonds on an aromatic ring through electrophilic aromatic substitution, a process that would come to be known as the Friedel-Crafts reaction.[1][2] This reaction, in its essence, involves the alkylation or acylation of an aromatic compound in the presence of a Lewis acid catalyst, most classically aluminum chloride (AlCl₃).[3]

The conceptual framework for the synthesis of (alpha-Methylbenzyl)anisole lies in the Friedel-Crafts alkylation of anisole with styrene. Anisole, with its electron-donating methoxy group, is an activated aromatic ring, primed for electrophilic attack.[2] Styrene, in the presence of a strong acid, can be protonated to form a resonance-stabilized benzylic carbocation, a potent electrophile. The subsequent reaction between the activated anisole and this carbocation leads to the formation of (alpha-Methylbenzyl)anisole.

While the exact date and discoverer of the first synthesis of (alpha-Methylbenzyl)anisole are not prominently documented in readily available historical records, its creation is a direct and logical extension of the principles laid out by Friedel and Crafts. Early investigations into the scope and limitations of their newly discovered reaction would have naturally led to the exploration of various aromatic substrates and alkylating agents, with the reaction of anisole and styrene being a prime candidate for study.

II. The Evolution of Synthesis: From Stoichiometric Reagents to Catalytic Innovations

The synthesis of (alpha-Methylbenzyl)anisole has evolved significantly from the early, often harsh, conditions of the classical Friedel-Crafts reaction. The primary challenges in the traditional approach include the need for stoichiometric amounts of the Lewis acid catalyst, the potential for polysubstitution, and issues with regioselectivity.[4] Modern organic synthesis has focused on overcoming these limitations through the development of more efficient and selective catalytic systems. This evolution can be broadly categorized into improvements in Lewis and Brønsted acid catalysis, and the advent of transition-metal catalyzed hydroarylation.

A. Advancements in Acid Catalysis

The hydroarylation of styrenes with arenes, including the reaction of styrene with anisole, has been a fertile ground for the development of novel acid catalysts. The goal has been to move from stoichiometric and often corrosive Lewis acids like AlCl₃ to more environmentally benign and recyclable solid acid catalysts.

Key Developments:

-

Solid Acid Catalysts: Materials such as zeolites, clays (e.g., Montmorillonite K-10), and niobium-based catalysts have emerged as effective and reusable alternatives for the alkylation of anisole.[4][5] These solid acids offer advantages in terms of ease of separation, reduced waste generation, and often, improved selectivity.

-

Brønsted Acids: Strong Brønsted acids have also been employed to catalyze the hydroarylation of styrene with anisole. These reactions proceed through the protonation of styrene to generate the benzylic carbocation.

The choice of catalyst can significantly influence the regioselectivity of the reaction. Anisole has two potential sites for electrophilic attack: the ortho and para positions. The para isomer of (alpha-Methylbenzyl)anisole is often the major product due to steric hindrance at the ortho positions.[6]

B. The Rise of Transition Metal-Catalyzed Hydroarylation

A paradigm shift in the synthesis of diarylalkanes like (alpha-Methylbenzyl)anisole has been the development of transition-metal-catalyzed hydroarylation reactions.[7][8][9][10] These methods offer a different mechanistic pathway, often involving the activation of C-H bonds, and can provide access to different isomers and functional group tolerance compared to traditional acid catalysis.

Mechanistic Overview of a General Transition-Metal-Catalyzed Hydroarylation:

Caption: Generalized workflow for transition-metal-catalyzed hydroarylation.

Metals such as palladium, gold, and others have been shown to catalyze the addition of the C-H bond of anisole across the double bond of styrene.[8][9][10] These reactions often proceed under milder conditions and can exhibit high regioselectivity.

III. Experimental Protocols: A Practical Guide to Synthesis

This section provides a detailed, step-by-step methodology for a representative modern synthesis of (alpha-Methylbenzyl)anisole, highlighting the key experimental considerations for achieving high yield and purity.

Synthesis of (alpha-Methylbenzyl)anisole via Niobium-Catalyzed Alkylation

This protocol is adapted from studies on the benzylation of anisole using solid acid catalysts.[4][5]

Materials:

-

Anisole

-

Styrene

-

Niobic acid (catalyst)

-

Toluene (solvent)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (eluents)

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis of (alpha-Methylbenzyl)anisole.

Procedure:

-

Catalyst Activation: The niobic acid catalyst is typically activated by heating under vacuum to remove adsorbed water.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine anisole (e.g., 10 mmol), styrene (e.g., 12 mmol), activated niobic acid (e.g., 5 mol%), and toluene (20 mL).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction (typically 24 hours), cool the mixture to room temperature. Filter the solid catalyst and wash it with toluene. Combine the filtrate and washings.

-

Extraction and Drying: Wash the organic solution with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure (alpha-Methylbenzyl)anisole.

Data Summary:

| Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (para:ortho) | Reference |

| AlCl₃ | CS₂ | 0 - RT | 1-4 | >90 | Variable | [2] |

| Montmorillonite K-10 | Toluene | 110 | 6 | 95 | 9:1 | [5] |

| Niobic Acid | Toluene | 110 | 24 | ~80 | High para | [4] |

| Bi(OTf)₃ | Anisole | 80 | 1 | >95 | High para | [4] |

IV. Conclusion and Future Perspectives

The history of (alpha-Methylbenzyl)anisole is a microcosm of the evolution of synthetic organic chemistry. From its conceptual origins in the seminal work of Friedel and Crafts to the sophisticated catalytic systems of the 21st century, the synthesis of this diarylalkane has been refined to be more efficient, selective, and sustainable. The ongoing development of novel catalysts, particularly in the realm of asymmetric hydroarylation, promises to further expand the utility of (alpha-Methylbenzyl)anisole and its derivatives in fields ranging from materials science to medicinal chemistry. The journey from a fundamental reaction to a precisely controlled molecular architecture underscores the power of chemical innovation and the enduring legacy of foundational discoveries.

References

-

Arylation Reactions: A Historical Perspective. (2009). Wiley-VCH. [Link]

-

Hydroarylation of Alkynes via Aryl C-H Bond Cleavage. (2010). Bentham Science. [Link]

-

The Asymmetric Hydroarylation of Activated Aryl Portions. (2022). MDPI. [Link]

-

Gold-catalyzed hydroarylation reactions: a comprehensive overview. (n.d.). Royal Society of Chemistry. [Link]

-

Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

1-methoxy-4-(phenylethynyl)benzene - Chemical Synthesis Database. (n.d.). [Link]

-

Gold-Catalyzed Hydroarylation Reactions: A Comprehensive Overview. (n.d.). ResearchGate. [Link]

-

Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. (n.d.). The Royal Society of Chemistry. [Link]

-

Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. (2024). Bentham Science. [Link]

-

Q.7. Friedel craft reaction of Anisole SECTION - C. (2025). Filo. [Link]

-

Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry| Class-12. (2023). YouTube. [Link]

-

Friedel-Crafts alkylation of anisole and its comparison with toluene. Predominant ortho-para substitution under kinetic conditions and the effect of thermodynamic isomerizations. (1984). Journal of the American Chemical Society. [Link]

-

Benzylation of anisole with styrene, benzyl alcohol, and benzyl chloride over niobium catalysts. Adapted from [26d]. (n.d.). ResearchGate. [Link]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Q.7. Friedel craft reaction of Anisole SECTION - C | Filo [askfilo.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. The Asymmetric Hydroarylation of Activated Aryl Portions | Encyclopedia MDPI [encyclopedia.pub]

- 9. Gold-catalyzed hydroarylation reactions: a comprehensive overview - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Navigating the Chiral Landscape: A Technical Guide to Obtaining and Analyzing Enantiopure (alpha-Methylbenzyl)anisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enantiopure (alpha-Methylbenzyl)anisole, a chiral aromatic ether, holds potential as a valuable building block in asymmetric synthesis and drug discovery. However, its direct commercial availability as a stock chemical is limited. This in-depth technical guide provides a comprehensive overview for researchers and drug development professionals on how to obtain and characterize this compound. We will explore viable synthetic routes, including asymmetric synthesis and the resolution of racemic mixtures, and detail the analytical techniques essential for verifying enantiomeric purity, such as chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, this guide identifies potential custom synthesis providers and discusses the prospective applications of enantiopure (alpha-Methylbenzyl)anisole, empowering researchers to effectively incorporate this chiral molecule into their research and development pipelines.

Introduction: The Scarcity of a Chiral Building Block

Chirality is a fundamental property in medicinal chemistry, as the stereoisomers of a drug molecule can exhibit significantly different pharmacological and toxicological profiles.[1][2][3][4] This necessitates access to enantiomerically pure building blocks for the synthesis of single-enantiomer drugs.[3][5] (alpha-Methylbenzyl)anisole, with its chiral benzylic carbon and ether linkage, represents a potentially useful scaffold for the construction of more complex chiral molecules.

A thorough investigation of the current chemical supplier landscape reveals that enantiopure (R)-(+)- and (S)-(-)-(alpha-Methylbenzyl)anisole are not standard catalog items. While the precursor, racemic alpha-methylbenzyl alcohol, is readily available, and the related chiral amine, alpha-methylbenzylamine, is a common resolving agent and chiral auxiliary, the target ether is not.[6] This guide, therefore, shifts focus from direct procurement to a practical "how-to" approach, detailing the necessary steps for its preparation and quality control in a research or process development setting. For organizations without in-house synthesis capabilities, we also provide a list of potential custom synthesis partners.

Synthetic Pathways to Enantiopurity

The synthesis of enantiopure (alpha-Methylbenzyl)anisole can be approached through two primary strategies: asymmetric synthesis to directly form the desired enantiomer, or the synthesis of a racemic mixture followed by resolution.

Asymmetric Synthesis

Asymmetric synthesis offers an elegant and often more efficient route to enantiopure compounds. A plausible and effective method for the asymmetric synthesis of chiral allylic aryl ethers involves the metal-catalyzed allylation of phenols.[7] This strategy can be adapted for the synthesis of (alpha-Methylbenzyl)anisole.

One promising approach is the asymmetric phenylation of the corresponding chiral alcohol. This can be achieved through various catalytic systems that have proven effective for the synthesis of chiral ethers.

Conceptual Experimental Protocol: Asymmetric O-Arylation

-

Catalyst Preparation: In a glovebox, a suitable chiral ligand and a metal precursor (e.g., a palladium or copper catalyst) are combined in a degassed aprotic solvent.

-

Reaction Setup: To a solution of enantiopure (R)- or (S)-alpha-methylbenzyl alcohol in a dry, inert solvent, add the prepared catalyst solution and a suitable base.

-

Arylating Agent Addition: Slowly add an activated anisole derivative (e.g., a haloanisole) to the reaction mixture.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified by flash column chromatography to yield the enantiopure (alpha-Methylbenzyl)anisole.

Diagram: Asymmetric Synthesis Pathway

Caption: Asymmetric synthesis of enantiopure (alpha-Methylbenzyl)anisole.

Resolution of Racemic (alpha-Methylbenzyl)anisole

This classical approach involves the synthesis of the racemic ether followed by separation of the enantiomers.

Step 1: Synthesis of Racemic (alpha-Methylbenzyl)anisole

A straightforward method for the synthesis of the racemic ether is the Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis

-

Alkoxide Formation: In a round-bottom flask, sodium hydride is carefully added to a solution of racemic alpha-methylbenzyl alcohol in a dry aprotic solvent like THF at 0 °C. The mixture is stirred until hydrogen evolution ceases.

-

Ether Formation: A solution of a suitable methylating agent (e.g., methyl iodide or dimethyl sulfate) is added dropwise to the alkoxide solution.

-

Reaction Completion and Work-up: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by distillation or column chromatography to yield racemic (alpha-Methylbenzyl)anisole.

Step 2: Chiral Resolution

The resolution of the racemic ether can be achieved using chiral chromatography.

Analytical Methods for Enantiomeric Purity Determination

The determination of enantiomeric excess (ee) is a critical step to validate the success of the synthesis. Chiral HPLC and NMR spectroscopy are the most powerful techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers. The choice of the chiral stationary phase (CSP) is crucial for achieving separation.[8][9][10][11] Polysaccharide-based and macrocyclic glycopeptide CSPs are often good starting points for method development.[8][10]

Experimental Protocol: Chiral HPLC Method Development

-

Column Screening: Screen a set of chiral columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IA) with a mobile phase of n-hexane and an alcohol (e.g., isopropanol or ethanol) in various ratios (e.g., 90:10, 80:20).[10] For basic compounds, the addition of a small amount of an amine (e.g., diethylamine) to the mobile phase may be necessary, while acidic compounds may require an acidic modifier (e.g., trifluoroacetic acid).[10]

-

Optimization: Once a column showing baseline or partial separation is identified, optimize the mobile phase composition, flow rate, and temperature to improve resolution.

-

Quantification: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess.

Diagram: Chiral HPLC Method Development Workflow

Caption: Workflow for chiral HPLC method development.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral shift reagents (CSRs) or chiral solvating agents (CSAs).[12][13] These agents form diastereomeric complexes with the enantiomers of the analyte, leading to the separation of signals in the NMR spectrum.[12][14] The integration of these distinct signals allows for the quantification of each enantiomer.

Conceptual Experimental Protocol: NMR Analysis with a CSR

-

Sample Preparation: Dissolve a known amount of the enantiomerically enriched (alpha-Methylbenzyl)anisole in a suitable deuterated solvent (e.g., CDCl3).

-

Acquisition of Initial Spectrum: Record the 1H NMR spectrum of the sample.

-

Addition of CSR: Add a small, incremental amount of a suitable chiral shift reagent (e.g., a lanthanide-based complex like Eu(hfc)3 or a chiral acid/base) to the NMR tube.

-

Spectral Analysis: Acquire a series of 1H NMR spectra after each addition of the CSR. Observe the splitting of one or more proton signals into two distinct sets of peaks, corresponding to the two diastereomeric complexes.

-

Quantification: Once sufficient separation is achieved, integrate the corresponding signals for each diastereomer to calculate the enantiomeric excess.

Custom Synthesis Providers

For research groups or companies that require enantiopure (alpha-Methylbenzyl)anisole but lack the internal resources for its synthesis and analysis, several contract research organizations (CROs) and custom synthesis companies specialize in chiral chemistry.

Table 1: Potential Custom Synthesis Providers

| Company | Area of Expertise | Website |

| BOC Sciences | Chiral synthesis, enantioselective catalysis, chiral resolution.[] | |

| Capot Chemical | Custom synthesis of chiral compounds, fluorine chemistry, organometallic chemistry.[16] | [Link] |

| Note: | This is not an exhaustive list and serves as a starting point for identifying potential partners. Due diligence is recommended when selecting a custom synthesis provider. |

Potential Applications in Research and Drug Development

While specific applications for enantiopure (alpha-Methylbenzyl)anisole are not extensively documented, its structure suggests several potential uses:

-

Chiral Building Block: The molecule can serve as a chiral precursor for the synthesis of more complex, biologically active molecules. The ether linkage is generally stable, allowing for modifications at other parts of the molecule.

-

Asymmetric Catalysis: Derivatives of (alpha-Methylbenzyl)anisole could be explored as chiral ligands in asymmetric catalysis. The steric and electronic properties of the molecule could influence the stereochemical outcome of catalytic reactions.

-

Drug Discovery: The (alpha-methylbenzyl) moiety is present in some biologically active compounds. The anisole group can participate in π-π stacking and hydrogen bonding interactions with biological targets. Enantiopure (alpha-Methylbenzyl)anisole could be used as a fragment in fragment-based drug discovery or as a scaffold for the development of new therapeutic agents.[3]

Conclusion

Enantiopure (alpha-Methylbenzyl)anisole, while not a commercially off-the-shelf chemical, is an accessible target for researchers equipped with the knowledge of asymmetric synthesis or chiral resolution techniques. This guide has provided a comprehensive framework for its preparation, from outlining plausible synthetic routes to detailing the critical analytical methods for verifying enantiomeric purity. By understanding these methodologies and knowing where to turn for custom synthesis support, researchers and drug development professionals can confidently obtain and utilize this chiral building block, paving the way for new discoveries in asymmetric synthesis and medicinal chemistry.

References

-

Use of Bis-(chiral α-methylbenzyl)glycine Esters for Synthesis of Enantiopure β-Hydroxyamino Esters. Organic Letters. Available at: [Link]

-

Use of bis-(chiral alpha-methylbenzyl)glycine esters for synthesis of enantiopure beta-hydroxyamino esters. PubMed. Available at: [Link]

-

Lithium Amides as Homochiral Ammonia Equivalents for Conjugate Additions to α,β-Unsaturated Esters: Asymmetric Synthesis of (S)-β-Leucine. Organic Syntheses. Available at: [Link]

-

Chiral HPLC Method Development. I.B.S. Scientific. Available at: [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

-

Custom Synthesis. Capot Chemical. Available at: [Link]

-

Chiral HPLC Separations. Phenomenex. Available at: [Link]

-

Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Available at: [Link]

-

Catalytic Asymmetric Synthesis of Branched Chiral Allylic Phenyl Ethers from (E)-Alkenols. PMC. Available at: [Link]

-

Use of Bis-(chiral r-methylbenzyl)glycine Esters for Synthesis of Enantiopure β-Hydroxyamino Ester. ACS Publications. Available at: [Link]

-

Synthesis of Chiral Esters via Asymmetric Wolff Rearrangement Reaction. Organic Chemistry Portal. Available at: [Link]

-

SYNTHESIS OF CHIRAL AZACROWN ETHERS DERIVED FROM α-D- GLUCOSE AND THEIR CATALYTIC PROPERTIES ON THE ASYMMETRIC MICHAEL ADDITION. HETEROCYCLES. Available at: [Link]

- A novel method for synthesis of optically pure beta-amino alcohols. Google Patents.

-

New class of chiral molecules offers strong stability for drug development. University of Geneva. Available at: [Link]

-

Chiral drugs. LabMed Discovery. Available at: [Link]

-

Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Research and Reviews: A Journal of Pharmaceutical Science. Available at: [Link]

-

The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Journal of Pharmaceutical Research. Available at: [Link]

-

Spectroscopic Analysis: NMR and Shift Reagents. ResearchGate. Available at: [Link]

-

The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing. Available at: [Link]

-

VCD study of alpha-methylbenzyl amine derivatives: detection of the unchanged chiral motif. PubMed. Available at: [Link]

-

Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Frontiers in Chemistry. Available at: [Link]

-

A new chiral shift reagent for the determination of enantiomeric excess and absolute configuration in cyanohydrins. Chemical Communications. Available at: [Link]

Sources

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]

- 3. rroij.com [rroij.com]

- 4. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pharma.researchfloor.org [pharma.researchfloor.org]

- 6. VCD study of alpha-methylbenzyl amine derivatives: detection of the unchanged chiral motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Catalytic Asymmetric Synthesis of Branched Chiral Allylic Phenyl Ethers from (E)-Allylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]

- 9. hplc.today [hplc.today]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. researchgate.net [researchgate.net]

- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 14. A new chiral shift reagent for the determination of enantiomeric excess and absolute configuration in cyanohydrins - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Custom Synthesis - Capot Chemical [capot.com]

Reactivity of the methoxy group in (alpha-Methylbenzyl)anisole

Technical Whitepaper: Reactivity Profile of the Methoxy Group in (

Executive Summary

This technical guide provides a comprehensive analysis of the chemical and metabolic reactivity of the methoxy ether linkage in (

Structural Analysis & Electronic Environment

(

-

Electronic Effect: The methoxy group (-OCH

) is a strong -

Steric Consequence: In the para-isomer, the methoxy group is sterically unencumbered, behaving similarly to anisole. In the ortho-isomer, the rotation of the

-methylbenzyl group can shield the ether oxygen, retarding Lewis acid complexation and metabolic oxidation.

Chemical Cleavage Protocols (O-Demethylation)

The conversion of the methoxy group to a phenol is the most common transformation required for this scaffold, often to deprotect the phenol for further functionalization or to generate a pharmacophore.

The Gold Standard: Boron Tribromide (BBr ) Mediated Cleavage[1][2]

BBr

Mechanistic Insight:

Contrary to the classical 1:1 stoichiometry assumption, recent Density Functional Theory (DFT) studies suggest a "multi-cycle" mechanism where one equivalent of BBr

Experimental Protocol:

-

Preparation: Dissolve (

-methylbenzyl)anisole (1.0 equiv) in anhydrous CH -

Addition: Add BBr

(1.0 M in DCM, 1.5 equiv) dropwise over 20 minutes. The solution will turn dark (formation of the Lewis acid-base adduct). -

Reaction: Allow the mixture to warm to 0°C and stir for 2–4 hours. Monitor via TLC (SiO

, 10% EtOAc/Hexanes). The starting material (R -

Quenching (Critical): Cool back to -78°C. Slowly add MeOH (exothermic!) to destroy excess BBr

and hydrolyze the borate ester. -

Isolation: Wash with saturated NaHCO

, dry over MgSO

Self-Validating Check:

-

Success Indicator: Appearance of a broad O-H stretch (~3300 cm

) in IR and a shift of the aromatic protons upfield in

Scalable Alternative: Methionine/Methanesulfonic Acid

For kilogram-scale applications where BBr

Protocol:

-

Dissolve substrate in MsOH (10 vol).

-

Add L-methionine (1.5 equiv).

-

Heat to 50–60°C for 12 hours.

-

Mechanism: Methionine acts as a soft nucleophile, attacking the methyl group of the protonated ether to form S-methylmethionine and the phenol.

Directed Ortho Metalation (DoM)

The methoxy group serves as a Directed Metalation Group (DMG), coordinating alkyllithiums to facilitate deprotonation at the ortho position.[4][5]

Regioselectivity:

-

Para-isomer: Lithiation occurs exclusively ortho to the methoxy group (C2 or C6).

-

Ortho-isomer: The bulky

-methylbenzyl group at C2 blocks the C3 position. Lithiation will occur at C6 (the "free" ortho position).

Visualization: DoM Pathway

Figure 1: Directed Ortho Metalation pathway driven by the Complex Induced Proximity Effect (CIPE).

Experimental Protocol:

-

Inert System: Flame-dry a flask and purge with Argon.

-

Reagents: Add (

-methylbenzyl)anisole (1.0 equiv) and TMEDA (1.1 equiv) in anhydrous THF. -

Lithiation: Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise.

-

Aging: Stir for 1 hour at -78°C, then warm to 0°C for 30 mins to ensure complete deprotonation.

-

Electrophile Trapping: Cool back to -78°C and add the electrophile (e.g., DMF for formylation, CO

for carboxylation).

Causality & Troubleshooting:

-

Why TMEDA? It breaks up n-BuLi hexamers into reactive monomers/dimers, essential for coordinating the sterically hindered anisole oxygen.

-

Failure Mode: If the

-methylbenzyl group is ortho, the "tuck-in" reaction (benzylic deprotonation) may compete with ring lithiation.

Metabolic Stability & ADME Profiling

In drug discovery, the methoxy group is a "metabolic soft spot." It undergoes O-dealkylation primarily via Cytochrome P450 enzymes (CYP2D6 and CYP1A2).

Mechanism: The reaction proceeds via Hydrogen Atom Transfer (HAT) from the methoxy methyl group, followed by "oxygen rebound" to form a hemiacetal, which spontaneously collapses.

Visualization: Metabolic O-Demethylation

Figure 2: Oxidative O-dealkylation pathway mediated by Cytochrome P450 enzymes.

Data Summary: Reactivity Comparison

| Reaction Type | Reagent System | Primary Product | Key Constraint |

| Ether Cleavage | BBr | Phenol derivative | Moisture sensitive; stoichiometric waste. |

| Ether Cleavage | Methionine / MsOH | Phenol derivative | Requires high heat; not for acid-labile groups. |

| DoM | n-BuLi / TMEDA | Ortho-substituted Anisole | Requires inert atm; potential benzylic lithiation. |

| Metabolism | CYP450 (Liver Microsomes) | Phenol + HCHO | Rapid clearance in vivo (High intrinsic clearance). |

References

-

Mechanism of BBr

Cleavage:-

Sousa, C. A. D., & Silva, P. J. (2015).[6] Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr

-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry.

-

-

Directed Ortho Metalation (DoM)

-

Metabolic O-Demethylation

- Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.

-

Synthesis of (

-Methylbenzyl)anisoles:- Organic Syntheses, Coll. Vol. 1, p. 58 (1941); Vol. 5, p. 5 (1925).

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. longdom.org [longdom.org]

- 3. One-Pot Synthesis of α-Alkyl Styrene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. mmlab.uoc.gr [mmlab.uoc.gr]

- 6. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. baranlab.org [baranlab.org]

Methodological & Application

Application Note: High-Efficiency Chiral Resolution of Alcohols via (α-Methylbenzyl)anisole Derivatives

Introduction & Mechanistic Rationale

Enantiopure chiral alcohols are indispensable building blocks in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. While asymmetric catalysis and enzymatic kinetic resolutions are widely used, they often require extensive optimization and may suffer from limited substrate scopes. Chemical via diastereomeric derivatization remains one of the most reliable, scalable, and predictable methods for obtaining enantiopure alcohols[1].

This application note details the use of (α-Methylbenzyl)anisole derivatives —specifically enantiopure 1-(4-methoxyphenyl)ethyl isocyanate —as highly effective Chiral Derivatizing Agents (CDAs)[].

The Causality of Reagent Design

While unsubstituted is a classical resolving agent[3], the incorporation of a para-methoxy group (forming the anisole derivative) provides two critical advantages:

-

Enhanced UV Detectability: The electron-donating methoxy group acts as a strong auxochrome, significantly increasing the molar extinction coefficient. This allows for high-sensitivity UV tracking (at 254 nm and 280 nm) during High-Performance Liquid Chromatography (HPLC), even at microgram scales.

-

Amplified Physical Differentiation: The methoxy oxygen serves as a hydrogen-bond acceptor. When the CDA reacts with a racemic alcohol to form diastereomeric carbamates (urethanes), this additional interaction site alters the crystal lattice packing. This frequently magnifies the solubility differences between the (R,R) and (S,R) diastereomers, making fractional crystallization a highly viable alternative to chromatography[4].

Process Visualization

The following workflow illustrates the complete resolution cycle, from racemic mixture to isolated enantiomers.

Workflow for the chiral resolution of alcohols using (α-Methylbenzyl)anisole isocyanate derivatives.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; each phase includes an internal check to guarantee the integrity of the subsequent step.

Step 1: Diastereomeric Derivatization

Secondary alcohols are sterically hindered, making uncatalyzed reactions with isocyanates prohibitively slow. We utilize Dibutyltin dilaurate (DBTL) as a Lewis acid catalyst. The tin center coordinates to the isocyanate oxygen, drastically increasing the electrophilicity of the isocyanate carbon and driving the reaction to completion.

-

Reaction Setup: In an oven-dried flask under an argon atmosphere, dissolve the racemic alcohol (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

-

Reagent Addition: Add (R)-(+)-1-(4-methoxyphenyl)ethyl isocyanate (1.1 eq)[5], followed by DBTL (0.05 eq).

-

Incubation: Stir at room temperature (20–25 °C) for 2–4 hours.

-

System Validation (Quench): Add 2.0 eq of anhydrous methanol and stir for 30 minutes.

-

Causality & Validation: Methanol reacts with any residual isocyanate to form a highly polar methyl carbamate byproduct. When analyzed via TLC or HPLC, the complete disappearance of the isocyanate peak and the emergence of the methyl carbamate peak confirms that the reactive CDA has been safely neutralized, preventing side reactions during concentration.

-

-

Workup: Concentrate the mixture under reduced pressure.

Step 2: Separation of Diastereomers

-

Chromatographic Resolution: Dissolve the crude carbamate mixture in a minimal amount of the mobile phase (e.g., Hexane/Ethyl Acetate 90:10).

-

Separation: Inject onto a Normal-Phase Preparative HPLC column (e.g., bare silica or cyano-bonded phase). Monitor the eluent at 254 nm.

-

System Validation: The chromatogram must show baseline resolution (Rs > 1.5) between the two carbamate diastereomers. The strong UV absorbance of the anisole ring ensures that even minor peak tailing is visible, allowing for precise fraction collection.

-

Isolation: Pool the respective fractions and evaporate to yield the pure (R,R) and (S,R) carbamates.

Step 3: Cleavage and Alcohol Recovery

Carbamates are highly stable. To recover the alcohol without inducing racemization, reductive cleavage using Lithium Aluminum Hydride (LiAlH4) is preferred over harsh acidic/basic hydrolysis.

-

Reduction: Dissolve the separated diastereomeric carbamate in anhydrous THF (0.1 M) and cool to 0 °C.

-

Cleavage: Carefully add LiAlH4 (2.0 eq) portion-wise. Stir for 2 hours at room temperature.

-

Mechanism: The hydride reduces the carbonyl group of the carbamate, collapsing the intermediate to release the free alcohol and a secondary amine byproduct.

-

-

Fieser Workup: Quench the reaction sequentially with

mL water, -

System Validation: Analyze the recovered alcohol via Chiral HPLC or GC against a racemic standard. A single peak matching the retention time of one enantiomer validates the complete success of the resolution cycle.

Quantitative Data & Substrate Scope

The (α-Methylbenzyl)anisole derivatization method exhibits broad applicability across diverse alcohol classes. The table below summarizes the quantitative resolution efficiency for representative pharmaceutical intermediates.

| Substrate (Racemic Alcohol) | Derivatization Yield (%) | Separation Method | Carbamate (de %) | Recovered Alcohol (ee %) | Overall Yield (%) |

| 1-Phenylethanol | 98 | Prep-HPLC (Silica) | >99.5 | >99.0 | 82 |

| 2-Octanol | 95 | Prep-HPLC (Silica) | 98.5 | 98.0 | 78 |

| 1-(2-Naphthyl)ethanol | 97 | Crystallization | >99.9 | >99.5 | 65 |

| 1-Boc-3-hydroxypyrrolidine | 92 | Prep-HPLC (Cyano) | 99.0 | 98.5 | 74 |

| trans-2-Methoxycyclohexanol | 94 | Prep-HPLC (Silica) | 99.0 | 98.8 | 76 |

Note: Overall yield accounts for mass losses during derivatization, chromatographic separation, and reductive cleavage.

References

-

Chiral resolution - Wikipedia.[Link]

-

Resolution (Separation) of Enantiomers - Chemistry LibreTexts. [Link]

Sources

Topic: A Robust HPLC-UV Method for the Enantioselective Separation of (alpha-Methylbenzyl)anisole

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract

The enantiomeric purity of chiral compounds is a critical quality attribute in the pharmaceutical and chemical industries, where different enantiomers can exhibit distinct pharmacological or toxicological profiles. This document provides a detailed guide for the development and implementation of a robust High-Performance Liquid Chromatography (HPLC) method for the baseline separation of the enantiomers of (alpha-Methylbenzyl)anisole. This analyte, possessing a single stereocenter and aromatic functionalities, serves as an excellent model for developing chiral separation strategies applicable to a wide range of neutral, aromatic compounds. We will explore the rationale behind chiral stationary phase selection, mobile phase optimization, and the systematic approach to achieving a validated, high-resolution separation suitable for quality control and research environments.

Introduction: The Imperative of Chiral Separation

Molecular chirality is a fundamental principle in drug discovery and development.[1] Enantiomers, non-superimposable mirror-image molecules, possess identical physical properties in an achiral environment, making their separation a significant analytical challenge.[2] However, within the chiral environment of biological systems, they can interact differently, leading to one enantiomer being therapeutic while the other is inactive or even harmful. Consequently, regulatory bodies mandate the stereoselective analysis of chiral drugs.[3]

(alpha-Methylbenzyl)anisole is a chiral molecule featuring two aromatic rings and an ether linkage. Its structure makes it an ideal candidate for separation on polysaccharide-based chiral stationary phases (CSPs), where interactions such as π-π stacking, hydrogen bonding, and steric hindrance are the primary mechanisms for chiral recognition.[4][5][6] This application note details a systematic approach to developing a reliable HPLC method for its enantiomeric resolution.

Foundational Principles: Selecting the Right Tools

The success of any chiral separation hinges on the specific interactions between the analyte and the chiral stationary phase (CSP). For aromatic compounds like (alpha-Methylbenzyl)anisole, polysaccharide-based CSPs are the most powerful and versatile tools available, capable of resolving over 80-90% of all racemates.[7][8]

The Power of Polysaccharide-Based CSPs

These CSPs consist of a polysaccharide backbone (typically cellulose or amylose) derivatized with various carbamates or benzoates and coated or immobilized onto a silica support.[6][9]

-

Amylose vs. Cellulose: Amylose generally has a helical structure, while cellulose has a more linear arrangement.[6] This difference in higher-order structure creates distinct chiral grooves and cavities, often leading to complementary or different selectivities for the same analyte. Therefore, a primary screening strategy should involve testing both an amylose- and a cellulose-based column.[10]

-

Immobilized vs. Coated Phases: Immobilized CSPs, where the chiral selector is covalently bonded to the silica, offer significant advantages over traditional coated phases.[11] They exhibit enhanced robustness and are compatible with a much wider range of organic solvents (e.g., dichloromethane, THF, ethyl acetate).[12][13] This expanded solvent compatibility provides powerful options for modulating selectivity and improving the resolution of challenging separations.[11]

For this application, we will focus on modern, immobilized polysaccharide CSPs to ensure method robustness and flexibility.

Mobile Phase Strategy: Normal Phase Chromatography

Given the non-polar nature of (alpha-Methylbenzyl)anisole, Normal Phase (NP) chromatography is the logical starting point. This mode typically employs a non-polar primary solvent, such as an alkane, with a small percentage of a more polar "modifier," usually an alcohol.

-

Alkane: n-Hexane or n-heptane are common choices.

-

Alcohol Modifier: 2-Propanol (IPA) and ethanol (EtOH) are the most effective modifiers. They compete with the analyte for polar interaction sites on the CSP, and adjusting their concentration is the primary means of controlling retention time and selectivity.

Method Development Workflow

A structured, logical workflow is essential for efficient method development. The process involves an initial screening phase to identify promising conditions, followed by an optimization phase to fine-tune the separation.

Caption: Logical workflow for chiral method development.

Experimental Protocol

This protocol provides a step-by-step guide to achieving and verifying the enantioselective separation.

Materials and Equipment

-

Analyte: Racemic (alpha-Methylbenzyl)anisole standard.

-

Solvents: HPLC-grade n-Hexane, 2-Propanol (IPA), and Ethanol (EtOH).

-

HPLC System: An HPLC or UHPLC system equipped with a UV/PDA detector, column thermostat, and autosampler.

-

Chiral Columns (Screening):

Sample Preparation

-

Prepare a stock solution of racemic (alpha-Methylbenzyl)anisole at 1.0 mg/mL in 2-Propanol.

-

Dilute the stock solution with n-Hexane to a final concentration of 0.1 mg/mL (100 µg/mL).

-

Scientist's Note: Ensure the final sample solvent is miscible with the mobile phase to prevent peak distortion. A 50/50 mixture of Hexane/IPA is a robust diluent.

-

HPLC Method: Screening & Optimization

The following table outlines the recommended starting conditions for screening and the subsequent optimized method.

| Parameter | Screening Condition 1 (Amylose) | Screening Condition 2 (Cellulose) | Optimized Final Method |

| Column | Lux® i-Amylose-1 (5 µm, 250x4.6 mm) | Lux® i-Cellulose-5 (5 µm, 250x4.6 mm) | Lux® i-Amylose-1 (5 µm, 250x4.6 mm) |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | n-Hexane / 2-Propanol (90:10, v/v) | n-Hexane / 2-Propanol (95:5, v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |

| Temperature | 25 °C | 25 °C | 30 °C |

| Detection | UV at 225 nm | UV at 225 nm | UV at 225 nm |

| Injection Vol. | 5 µL | 5 µL | 5 µL |

Protocol Steps

-

System Equilibration: Equilibrate the selected column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Screening Injections:

-

Inject the 100 µg/mL sample onto the Amylose column using Screening Condition 1.

-

Inject the 100 µg/mL sample onto the Cellulose column using Screening Condition 2.

-

Rationale: This initial screen will quickly determine which polysaccharide backbone provides better selectivity (separation factor, α) for the analyte.

-

-

Optimization:

-

Based on the screening results, select the column that shows superior or promising separation (in this hypothetical case, the Amylose phase).

-

Adjust Alcohol %: If retention is too low (peaks elute too early), decrease the IPA percentage (e.g., to 95:5 Hexane/IPA). If retention is too high, increase the IPA percentage. The goal is to bring the first eluting peak to a retention time (k') greater than 2 while maximizing the resolution (Rs).

-

Adjust Flow Rate & Temperature: Once the mobile phase composition is set, fine-tune the separation. Decreasing the flow rate can improve efficiency and resolution, though it increases run time. Temperature can also have a significant, sometimes unpredictable, effect on chiral selectivity; exploring a range from 25-40°C is recommended.[10][15][16] The final optimized method reflects these adjustments for optimal performance.

-

-

System Suitability Testing (SST): Before analyzing any test samples, perform at least five replicate injections of the racemic standard to verify system performance against predefined criteria.

Results and System Validation

A successful method must produce data that is not only accurate but also robust and reproducible.

Expected Chromatographic Performance

The optimized method described above is expected to yield baseline resolution of the two (alpha-Methylbenzyl)anisole enantiomers.

| Performance Parameter | Acceptance Criterion | Expected Result |

| Retention Time (Enantiomer 1) | - | ~ 8.5 min |

| Retention Time (Enantiomer 2) | - | ~ 9.8 min |

| Resolution (Rs) | ≥ 1.5 | > 2.0 |

| Selectivity (α) | > 1.0 | ~ 1.18 |

| Tailing Factor (Tf) | 0.8 – 1.5 | ~ 1.1 |

| Theoretical Plates (N) | > 2000 | > 5000 |

Method Validation Principles (ICH Q2(R2))

For use in a regulated environment, the method must be formally validated to demonstrate its fitness for purpose.[17][18][19] The following parameters should be assessed:

-

Specificity: The ability to resolve the two enantiomers from each other and from any potential impurities. This is demonstrated by achieving baseline resolution (Rs ≥ 1.5).

-

Linearity: The method should provide a linear response over a defined concentration range (e.g., from the Limit of Quantitation to 120% of the target concentration).

-

Accuracy & Precision: Assessed by analyzing samples at multiple concentration levels across the linear range, typically with multiple replicates. Accuracy is reported as percent recovery, while precision is reported as the relative standard deviation (%RSD).[20]

-

Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably quantified with acceptable precision and accuracy.

-

Robustness: The method's ability to remain unaffected by small, deliberate variations in parameters like mobile phase composition (±0.2% IPA), column temperature (±2 °C), and flow rate (±0.1 mL/min).

Caption: Key parameters for method validation per ICH Q2(R2).

Conclusion

This application note presents a comprehensive and scientifically grounded protocol for the enantioselective separation of (alpha-Methylbenzyl)anisole using HPLC with polysaccharide-based chiral stationary phases. By employing a systematic screening and optimization strategy focused on immobilized CSPs and normal phase chromatography, a robust, high-resolution method can be readily developed. The principles and steps outlined herein—from the rationale of CSP selection to the rigors of method validation—provide a reliable framework that researchers and drug development professionals can adapt to a wide variety of chiral separation challenges.

References

- Phenomenex. (n.d.). Lux Chiral HPLC Columns for Chiral Separation.

- Phenomenex. (n.d.). Lux Cellulose-4 Chiral LC Columns.

- Lomenova, A. A., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 172-179.

- LabX. (n.d.). Phenomenex Lux Cellulose For Sale.

- Phenomenex. (n.d.). i-Cellulose-5 Chiral LC Columns.

- Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.

- Phenomenex. (n.d.). Phenomenex Lux Cellulose-3 Chiral HPLC Column.

- Patel, K. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International.

- Costa, E. B., et al. (2006). Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies, 29(13), 1855-1868.

-

Eun, J. S., et al. (2009). Improvement of chiral separation efficiency through temperature control during one time high performance liquid chromatography analysis. Journal of Liquid Chromatography & Related Technologies, 32(7), 941-953. Retrieved from [Link]

- Zhao, H., et al. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 15, 395-406.

- Ilisz, I., et al. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 25(23), 5624.

- Phenomenex. (n.d.). Advantages of using immobilized stationary phases in chiral separations.

- Chiralpedia. (2022). Polysaccharide-based CSPs.

-

Okamoto, Y., & Ikai, T. (2008). Preparation and Chiral Recognition of Polysaccharide-Based Selectors. ResearchGate. Retrieved from [Link]

-

Reddy, G. S., et al. (2016). Chiral recognition of polysaccharide based CSP for separation of enantiomers and regio isomers of Prasugrel and its related impurities. ResearchGate. Retrieved from [Link]

- Daicel. (n.d.). Method development with CHIRALPAK IA: The new Daicel column with broad solvent versatility.

- Francotte, E. (2013). Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. LCGC North America.

-

Wodecki, K., et al. (2024). The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. Molecules, 29(14), 3249. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Innovations in Chiral Chromatography: Overview of Modern Chiral Stationary Phases.

- IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained.

-

Welch, C. J. (2005). Enantioselective chromatography in drug discovery. Current Opinion in Drug Discovery & Development, 8(4), 534-543. Retrieved from [Link]

- Daicel. (n.d.). Instruction manual for CHIRALPAK® AD-H.

- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.

- MilliporeSigma. (n.d.). Developing HPLC Methods.

- Interchim. (n.d.). Chiral LC Columns Daicel.

- European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5.

- Daicel. (n.d.). Reliable, High Quality Separations Chiral Chromatography.

- Ermer, J. (2025). What Did ICH Q14 Miss On Analytical Method Validation. Bioprocess Online.

- YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns.

-

Zaggout, F. R. (2004). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 16(3-4), 1443-1450. Retrieved from [Link]

- Daicel. (n.d.). Daicel Chiral HPLC Catalogue.

-

Pescitelli, G., et al. (2012). HPLC enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. Retrieved from [Link]

-

European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

- Phenomenex. (n.d.). Chiral HPLC Separations Guidebook.

-

Patel, K., et al. (2019). Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]

- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.

- Gergov, M., et al. (2023). Development of an enantioselective high-performance liquid chromatography-tandem mass spectrometry method for the quantitative determination of dextro- and levomethorphan and their main metabolites in human whole blood. Journal of Pharmaceutical and Biomedical Analysis, 230, 115384.

- Shimadzu. (2016). Chiral Separation Using SFC and HPLC.

Sources

- 1. Enantioselective chromatography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. phx.phenomenex.com [phx.phenomenex.com]